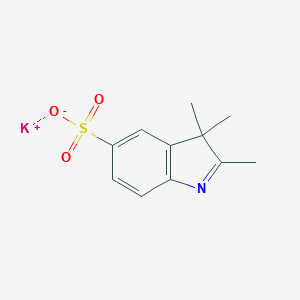

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Übersicht

Beschreibung

Synthesis Analysis

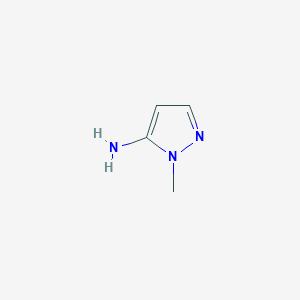

The synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate involves intricate chemical reactions that result in its unique structure. A notable method includes reactions where intermediates like 5-amino-1-phenylpyrazole-4-carbonitriles undergo transformations in the presence of dimethyl acetylenedicarboxylate and potassium carbonate, yielding derivatives with complex structural frameworks (Tominaga et al., 1997).

Molecular Structure Analysis

The molecular structure of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is characterized by intricate arrangements of atoms and bonds that confer its unique properties. Structural determinations, often done through techniques like X-ray crystallography, reveal the compound's complex geometry, including coordination with potassium ions and the formation of stable frameworks (Haines & Hughes, 2012).

Chemical Reactions and Properties

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate partakes in various chemical reactions, highlighting its reactivity and the potential for creating a wide array of derivatives. Such reactions include Friedel-Crafts reactions of indoles with alpha-amido sulfones in the presence of specific catalysts, leading to the synthesis of compounds with significant chemical diversity (Ballini et al., 2006).

Wissenschaftliche Forschungsanwendungen

Potassium fluoride on basic alumina promotes the reaction of 3-(1-arylsulfonylalkyl)-indoles with easily enolisable derivatives, which are valuable intermediates for synthesizing indole-based alkaloids and amino acids (Ballini et al., 2008).

Potassium trimethylsilanolate is used for the elimination of potassium arenesulfinate from alkyl aryl sulfones, resulting in E-alkenes suitable for synthesis with benzyl or allyl groups (Baker‐Glenn et al., 2005).

Sodium sulfonate groups substituted anthraquinone, related to potassium sulfonates, show enhanced electrochemical performance and cycling stability in potassium batteries, offering a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).

Potassium sulfonate dihydrate forms colorless plates, linking potassium cations, sulfonate anions, and water molecules in a three-dimensional network through K-O coordination and hydrogen bonds, which could have implications in crystallography and materials science (Haines & Hughes, 2012).

Indoles, similar in structure to Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, show fluorescence in neutral forms, suggesting applications in fluorescence spectroscopy (Bridges & Williams, 1968).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name |

potassium;2,3,3-trimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635581 | |

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

CAS RN |

184351-56-2 | |

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

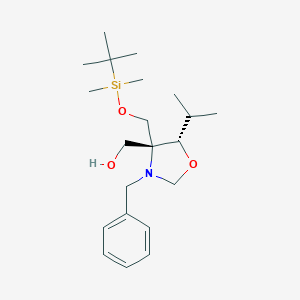

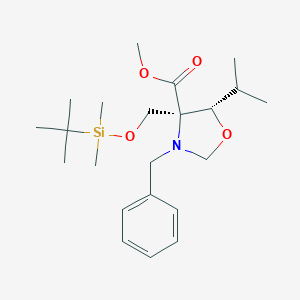

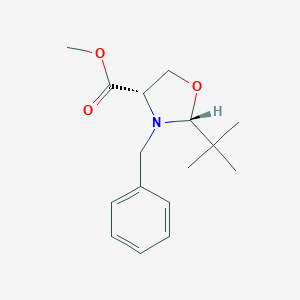

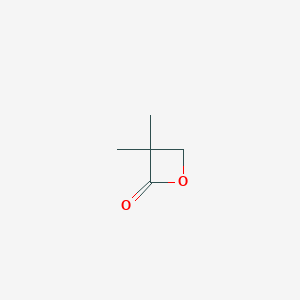

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)

![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)